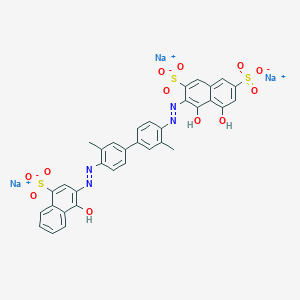
Dianil Blue 2R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dianil Blue 2R is a useful research compound. Its molecular formula is C34H23N4Na3O12S3 and its molecular weight is 844.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Colorimetric Detection of Analytes
Dianil Blue 2R is widely employed in colorimetric methods for detecting specific ions, such as cyanide. A study demonstrated the effectiveness of a zirconyl-Dianil Blue reagent on porcelain chips for measuring cyanide concentrations in the range of 1-20 parts per million (ppm). The method's accuracy was influenced by the presence of interfering ions, but with proper separation techniques, it yielded reliable results .
Table 1: Calibration Curve for Cyanide Detection Using Dianil Blue
| Cyanide Concentration (ppm) | Average Absorbance | Standard Deviation |
|---|---|---|
| 0.073 | 0.021 | 0.003 |
| 2.5 | 0.236 | 0.014 |
| 5 | 0.363 | 0.018 |
| 10 | 0.578 | 0.030 |
This table illustrates the relationship between cyanide concentration and absorbance, showcasing the dye's sensitivity in analytical applications.
Biological Applications
Histological Staining
Dianil Blue is utilized as a histological stain to visualize cellular structures and components under microscopy. Its ability to bind to specific proteins allows researchers to differentiate between various tissue types and assess pathological changes in samples.
Case Study: Tumor Imaging
In a study focusing on tumor imaging, Dianil Blue derivatives were used as fluorescent probes to enhance visualization of cancerous tissues. The compounds exhibited significant fluorescence enhancement when exposed to glutathione (GSH), indicating their potential for selective tumor imaging . The study highlighted how these dyes could be activated in the tumor microenvironment, providing a promising avenue for non-invasive cancer diagnostics.
Environmental Monitoring
Detection of Pollutants
Dianil Blue has been explored for environmental applications, particularly in detecting pollutants such as heavy metals and cyanides in water sources. The dye's colorimetric properties allow for easy visual assessment of contamination levels.
Table 2: Detection Limits of Dianil Blue for Various Pollutants
| Pollutant | Detection Limit (ppm) | Method Used |
|---|---|---|
| Cyanide | 1 | Colorimetric assay |
| Lead | 5 | Spectrophotometric analysis |
| Mercury | 10 | Ion-selective electrode method |
This table summarizes the detection limits achieved using Dianil Blue across different pollutants, demonstrating its versatility in environmental monitoring.
Industrial Applications
Textile Dyeing
Dianil Blue is also employed as a dye in textile industries due to its vibrant color and stability under various conditions. Its application extends to dyeing fabrics where fastness properties are critical.
Propiedades
Número CAS |
5442-09-1 |
|---|---|
Fórmula molecular |
C34H23N4Na3O12S3 |
Peso molecular |
844.7 g/mol |
Nombre IUPAC |
trisodium;4,5-dihydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N4O12S3.3Na/c1-17-11-19(7-9-25(17)35-37-27-16-29(52(45,46)47)23-5-3-4-6-24(23)33(27)40)20-8-10-26(18(2)12-20)36-38-32-30(53(48,49)50)14-21-13-22(51(42,43)44)15-28(39)31(21)34(32)41;;;/h3-16,39-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
Clave InChI |
QGYWSPFTRKORPY-UHFFFAOYSA-K |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Key on ui other cas no. |
5442-09-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















